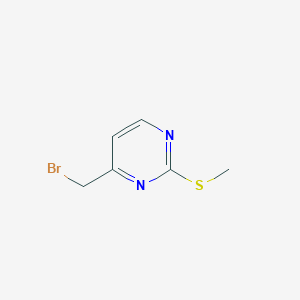

4-Bromomethyl-2-methylthiopyrimidine

Vue d'ensemble

Description

4-Bromomethyl-2-methylthiopyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a bromomethyl group and a methylthio group attached to it. The chemical formula of this compound is C7H8BrN2S, and its molecular weight is 230.12 g/mol.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines

- A study by Thomann et al. (2014) outlines a microwave-assisted synthesis method for 4-substituted 2-methylthiopyrimidines, starting from a chlorine precursor. This method is described as mild, rapid, and efficient, offering moderate to excellent yields while adhering to green chemistry principles (Thomann, Börger, Empting, & Hartmann, 2014).

Antiviral Activity of Pyrimidine Derivatives

- Research by Hocková et al. (2003) demonstrates the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substitutions, including bromine. These compounds showed significant inhibition of retrovirus replication in cell culture, particularly against HIV and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial Applications in Surface Coating

- El‐Wahab et al. (2015) explored the use of pyrimidine derivatives in polyurethane varnish and printing ink for antimicrobial surface coating. The study found that these compounds exhibited significant antimicrobial effects when incorporated into these materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Synthesis and Evaluation of Fluorescent Materials

- A study by Itami et al. (2004) involved the synthesis of pyrimidine-core extended pi-systems, demonstrating the potential of these compounds in the development of functional organic materials with interesting fluorescent properties (Itami, Yamazaki, & Yoshida, 2004).

Synthesis of Nucleoside Analogues for Hepatitis B Virus

- Ashry et al. (2006) synthesized acyclonucleosides with 2-methylthio pyrimidin-4(1H)-ones, evaluating their activity against the Hepatitis B virus. This work highlights the potential of pyrimidine derivatives in the development of antiviral drugs (Ashry, Rashed, Abdel-Rahman, Awad, & Rasheed, 2006).

Safety and Hazards

4-Bromomethyl-2-methylthiopyrimidine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives have a broad range of biological activities and are often used in the production of pharmaceuticals .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

It’s known that pyrimidine derivatives can have a wide range of biological effects .

Action Environment

Environmental factors can significantly impact the action and efficacy of a compound .

Analyse Biochimique

Biochemical Properties

4-Bromomethyl-2-methylthiopyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the methylation process. The bromomethyl group in this compound can act as an alkylating agent, modifying the activity of enzymes by transferring the bromomethyl group to nucleophilic sites on the enzyme. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins. These changes can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of DNA methyltransferases by binding to the active site and preventing the transfer of methyl groups to DNA. This inhibition can result in changes in gene expression and cellular function. Additionally, this compound can interact with transcription factors, altering their activity and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of modified enzymes or proteins, resulting in sustained changes in cellular function. Additionally, the compound’s degradation products can have different biochemical properties, further influencing its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and metabolism. High doses of this compound can also lead to toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nucleotides and other biomolecules. For example, the compound can inhibit the activity of enzymes involved in nucleotide synthesis, affecting the availability of nucleotides for DNA and RNA synthesis. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, specific transporters may mediate the uptake of this compound into cells, while binding proteins can influence its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may be localized to the nucleus, where it interacts with DNA and transcription factors, affecting gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .

Propriétés

IUPAC Name |

4-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXTUWGQPKLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363856 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135645-63-5 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)

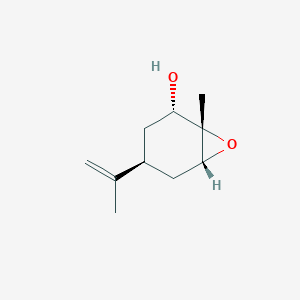

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)